Chemical properties and stability of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one
Chemical properties and stability of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one
The following technical guide provides an in-depth analysis of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one , a fused tricyclic scaffold with significant utility in medicinal chemistry, particularly as an antiallergic agent and a kinase inhibitor pharmacophore.
CAS Registry Number: 72680-07-0
Molecular Formula: C
Executive Summary
1,4-Dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-one (hereafter referred to as TQ-9 ) represents a privileged scaffold in drug discovery, structurally characterized by the fusion of a 1,2,3-triazole ring with a 4-quinolone system. This architecture imparts unique physicochemical properties, including dual hydrogen-bond donor/acceptor motifs and high metabolic stability. Historically recognized for its antiallergic activity (analogous to cromolyn sodium), TQ-9 and its derivatives have evolved into potent templates for kinase inhibition and DNA intercalation .
This guide details the chemical stability, tautomeric behavior, synthetic pathways, and handling protocols for TQ-9, designed for researchers requiring high-purity standards or structural analogs.
Chemical Constitution & Physicochemical Properties[2][3][4][5][6][7][8]
Structural Analysis & Tautomerism
The stability of TQ-9 is governed by its tautomeric equilibrium. The molecule possesses two acidic protons (triazole-NH and quinolone-NH) and an electron-withdrawing carbonyl group.
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Aromaticity: The fusion of the electron-rich triazole with the electron-deficient quinolone creates a "push-pull" electronic system, enhancing the acidity of the triazole proton.
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Tautomeric Forms: While the 1,4-dihydro-9-one form is the formal nomenclature, the molecule exists in equilibrium with its 2,4-dihydro and enol (9-hydroxy) forms. In polar aprotic solvents (DMSO), the 1H-tautomer predominates due to dipole stabilization.
Figure 1: Tautomeric Equilibrium of TQ-9
Caption: The 1,4-dihydro tautomer (T1) is energetically favored due to hydrogen bonding and aromatic stabilization.
Physicochemical Data Profile[2][5][9]
| Property | Value / Characteristic | Relevance |
| Appearance | Pale yellow to tan crystalline solid | Visual purity check (darkening indicates oxidation). |
| Melting Point | > 300 °C (dec.)[2] | Indicates strong intermolecular H-bonding (crystal lattice stability). |
| Solubility | DMSO (>20 mg/mL), DMF; Insoluble in H₂O, Et₂O | Requires polar aprotic solvents for biological assays. |
| pKa (Calculated) | ~7.5 (Triazole NH), ~13.0 (Quinolone NH) | Triazole proton is acidic; suitable for salt formation with weak bases. |
| UV | ~245 nm, 310 nm (MeOH) | Characteristic quinolone absorption; useful for HPLC detection. |
| IR Spectrum | 1680 cm⁻¹ (C=O stretch), 3100-3300 cm⁻¹ (NH) | Diagnostic carbonyl band confirms the "one" form over "ol". |
Synthesis & Manufacturing Protocols
Synthetic Strategy: The Dimroth Rearrangement Route
The most robust synthesis of TQ-9 avoids direct fusion of triazole to quinoline, which often yields regioisomeric mixtures. Instead, the Dimroth Rearrangement strategy ensures regiospecificity by cyclizing an N-phenyl-1,2,3-triazole precursor.
Mechanism:
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Precursor Assembly: Reaction of an azide with an active methylene compound.
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Rearrangement: Base-catalyzed isomerization of 1-aryl-5-amino-1,2,3-triazole to 5-anilino-1,2,3-triazole.
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Cyclization: Intramolecular acylation using Polyphosphoric Acid (PPA) or Eaton's Reagent.
Figure 2: Synthetic Pathway for TQ-9
Caption: The Dimroth route ensures the correct [4,5-b] fusion geometry compared to direct nitrene insertion methods.
Detailed Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques.
Materials:
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5-((2-Carboxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid (Precursor)
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Polyphosphoric Acid (PPA) (83% P₂O₅ content)
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Sodium Hydroxide (10% aq.)
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Ice/Water bath
Step-by-Step Methodology:
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Preparation: In a 100 mL round-bottom flask, place 5.0 g of the amino-triazole precursor.
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Acid Addition: Add 50 g of PPA. Mechanically stir the viscous mixture to ensure wetting.
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Cyclization: Heat the mixture to 140 °C in an oil bath. Maintain temperature for 2 hours. The mixture will turn from off-white to deep yellow/orange.
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Critical Checkpoint: Monitor by TLC (10% MeOH in DCM). Disappearance of the polar acid spot indicates completion.
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Quenching: Cool the reaction mass to ~80 °C. Pour slowly onto 200 g of crushed ice with vigorous stirring. The PPA will hydrolyze, precipitating the crude TQ-9.
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Neutralization: Adjust pH to 4–5 using 10% NaOH solution. Do not make alkaline (>pH 9) as the triazole ring may open or form a salt that is water-soluble.
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Isolation: Filter the solid, wash with water (3 x 50 mL) and cold ethanol (1 x 20 mL).
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Purification: Recrystallize from DMF/Water (1:1) or glacial acetic acid.[2]
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Yield: Expected yield 75–85%.
Stability & Handling Profile
Thermal & Chemical Stability
TQ-9 is exceptionally stable due to its high degree of conjugation and aromaticity.
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Hydrolysis: Resistant to acid hydrolysis (stable in 2N HCl at reflux). In strong alkali (1N NaOH, >60°C), the triazole ring may undergo cleavage (Dimroth reversal).
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Oxidation: The quinolone core is resistant to atmospheric oxidation. However, prolonged exposure to light in solution may cause gradual darkening (photodecomposition).
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Storage: Store at room temperature (15–25 °C) in a desiccator. Protect from light.
Metabolic Stability (In Silico/Analog Inference)
Based on structural analogs (e.g., doxantrazole), the TQ-9 scaffold exhibits:
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Microsomal Stability: High.[3] The fused system blocks typical P450 oxidation sites on the benzene ring.
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Phase II Metabolism: The N1-H of the triazole is a likely site for glucuronidation.
Biological Applications & Mechanism
Antiallergic Activity
TQ-9 functions as a Mast Cell Stabilizer .
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Mechanism: It inhibits the release of histamine and leukotrienes from sensitized mast cells. This is believed to occur via the blockade of calcium ion channels (calcium gating inhibition) or inhibition of phosphodiesterase (PDE), leading to increased intracellular cAMP levels.
Kinase Inhibition Potential
The "hinge-binding" motif of TQ-9 (the N1-H and C9=O pair) mimics the adenine ring of ATP.
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Targeting: This scaffold is frequently derivatized to target Serine/Threonine kinases (e.g., CK2, PIM1). The planar structure allows for intercalation into the ATP-binding pocket, while the N1/C9 positions form critical hydrogen bonds with the kinase hinge region.
References
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Synthesis & Class Overview: Bi, Y., et al. (2022).[4][5][6][7] Synthesis, Reactions, and Pharmacological Properties of [1,2,3]Triazoloquinoline Derivatives. ResearchGate. Link
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Antiallergic Activity: Buckle, D. R., et al. (1983). Antiallergic activity of 1,4-dihydro-9H-1,2,3-triazolo[4,5-b]quinolin-9-ones. Journal of Medicinal Chemistry, 26(5), 714-719. Link
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Tautomerism of Triazoles: Elguero, J., et al. (2019). The tautomerism of 1,2,3-triazole in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.[8] Link
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Crystallographic Data (Analogous Structures): Klásek, A., et al. (2020). Structure of 1,2,3-triazole quinoline-2,4-diones. Zeitschrift für Kristallographie. Link
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General Chemical Data: PubChem Compound Summary for CID 17888360 (1,2,3-triazoline/triazole derivatives). Link
Sources
- 1. synchem.de [synchem.de]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The tautomerism of 1,2,3-triazole in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
